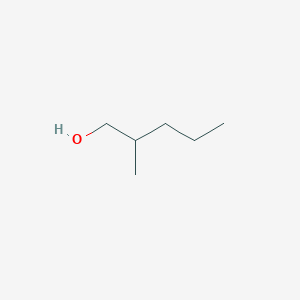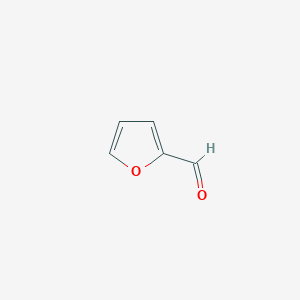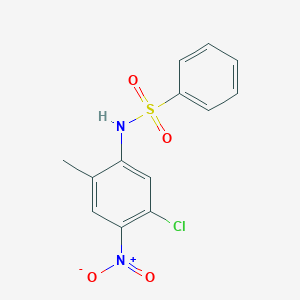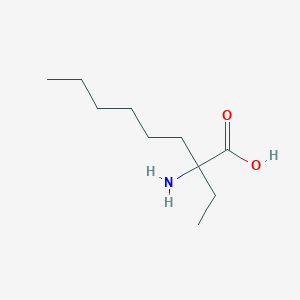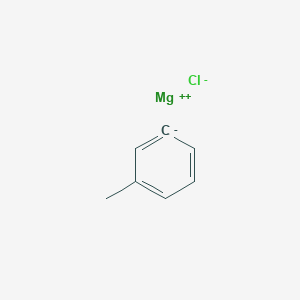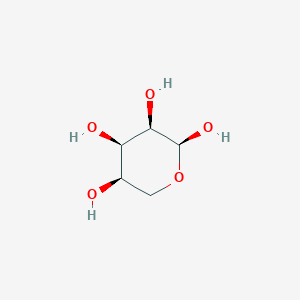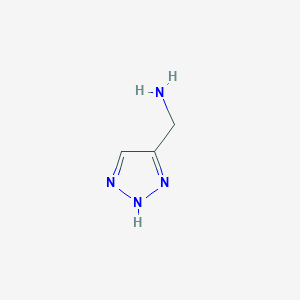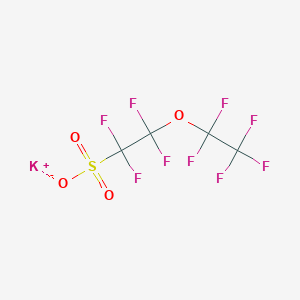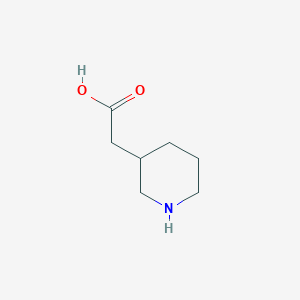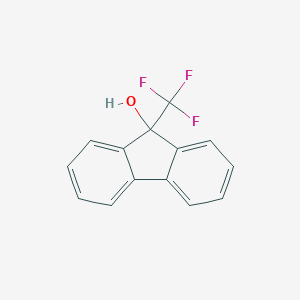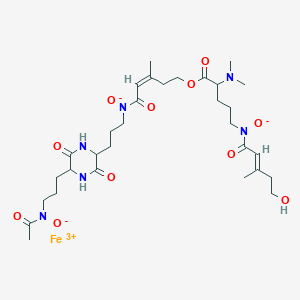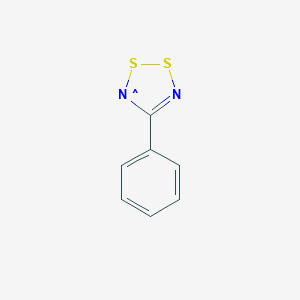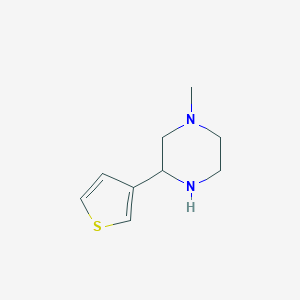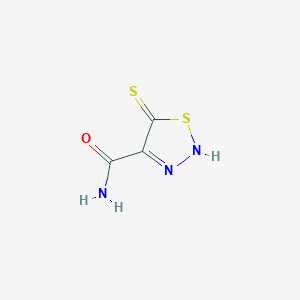
5-sulfanylidene-2H-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-sulfanylidene-2H-thiadiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in a wide range of applications.
Wirkmechanismus
The mechanism of action of 5-sulfanylidene-2H-thiadiazole-4-carboxamide involves the inhibition of DNA synthesis in cancer cells. This compound binds to the DNA molecule and prevents its replication, thereby preventing the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 5-sulfanylidene-2H-thiadiazole-4-carboxamide has been shown to inhibit the production of reactive oxygen species (ROS) in cancer cells, which is known to play a significant role in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 5-sulfanylidene-2H-thiadiazole-4-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide can be toxic to healthy cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-sulfanylidene-2H-thiadiazole-4-carboxamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Researchers can further study the mechanism of action of this compound and identify ways to improve its efficacy and reduce its toxicity. Additionally, 5-sulfanylidene-2H-thiadiazole-4-carboxamide has potential applications in other fields such as agriculture and material science. Further studies can be conducted to explore these potential applications.
Conclusion:
In conclusion, 5-sulfanylidene-2H-thiadiazole-4-carboxamide is a promising compound with numerous potential applications in scientific research. This compound exhibits potent anticancer activity and has significant biochemical and physiological effects. While there are limitations to its use, further studies can be conducted to explore its potential applications and improve its efficacy and safety.
Synthesemethoden
The synthesis of 5-sulfanylidene-2H-thiadiazole-4-carboxamide involves the reaction of thiourea with thiosemicarbazide in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
5-sulfanylidene-2H-thiadiazole-4-carboxamide has numerous applications in scientific research. This compound has been extensively studied for its potential use as an anticancer agent. Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide exhibits potent anticancer activity against various cancer cell lines.
Eigenschaften
CAS-Nummer |
120405-13-2 |
|---|---|
Produktname |
5-sulfanylidene-2H-thiadiazole-4-carboxamide |
Molekularformel |
C3H3N3OS2 |
Molekulargewicht |
161.21 g/mol |
IUPAC-Name |
5-sulfanylidene-2H-thiadiazole-4-carboxamide |
InChI |
InChI=1S/C3H3N3OS2/c4-2(7)1-3(8)9-6-5-1/h6H,(H2,4,7) |
InChI-Schlüssel |
NQNCTAKKZZHDRP-UHFFFAOYSA-N |
SMILES |
C1(=NNSC1=S)C(=O)N |
Kanonische SMILES |
C1(=NNSC1=S)C(=O)N |
Synonyme |
1,2,3-Thiadiazole-4-carboxamide,5-mercapto-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



